2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole
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Overview
Description
2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole typically involves the bromination of 1,3-benzothiazole followed by the introduction of the difluoromethanesulfonyl group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The difluoromethanesulfonyl group can be introduced using difluoromethanesulfonyl chloride under controlled conditions to ensure the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
Substitution Products: Amino or thio derivatives of benzothiazole.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or thioethers.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other electronic materials.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-5-fluoroanisole
- 2-Bromo-4-chlorobenzaldehyde
Comparison: 2-Bromo-5-(difluoromethanesulfonyl)-1,3-benzothiazole is unique due to the presence of both bromine and difluoromethanesulfonyl groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it versatile for various synthetic and research applications .
Properties
CAS No. |
628725-98-4 |
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Molecular Formula |
C8H4BrF2NO2S2 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-bromo-5-(difluoromethylsulfonyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4BrF2NO2S2/c9-7-12-5-3-4(1-2-6(5)15-7)16(13,14)8(10)11/h1-3,8H |
InChI Key |
WHKCUPWQAGRNHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)C(F)F)N=C(S2)Br |
Origin of Product |
United States |
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